2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide
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Overview
Description
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyridine ring, forming a pyrazolo[1,5-a]pyridine structure, which is further substituted with a phenyl group and a butanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 2-phenyl-n-(pyrazolo[1,5-a]pyridin-5-yl)butanamide belongs, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, including acting as antimetabolites in purine biochemical reactions .
Biochemical Pathways
Given its classification as a pyrazolo[1,5-a]pyrimidine, it may be involved in purine biochemical reactions .
Result of Action
As a pyrazolo[1,5-a]pyrimidine, it may have antitrypanosomal activity and other pharmaceutical interests .
Biochemical Analysis
Biochemical Properties
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide has beneficial properties as antimetabolites in purine biochemical reactions . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
It is known that this compound has tunable photophysical properties .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Amidation: The butanamide moiety can be introduced through amidation reactions involving butanoyl chloride and the pyrazolo[1,5-a]pyridine derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyridine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides with catalysts like palladium on carbon for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antitumor or anti-inflammatory agent.
Material Science: Its photophysical properties can be exploited in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring. It also exhibits significant biological activity and is used in medicinal chemistry.
Phenylpyrazole: A simpler structure lacking the fused pyridine ring, commonly used in agricultural chemistry as insecticides.
Uniqueness
2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core with a phenyl group and a butanamide moiety. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional compound in various scientific fields.
Properties
IUPAC Name |
2-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-9-11-20-15(12-14)8-10-18-20/h3-12,16H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZVYZRXTMURRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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